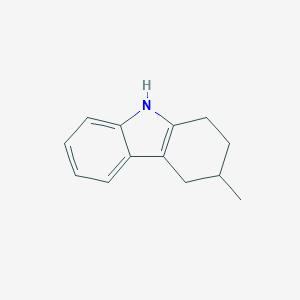

3-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-5,9,14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHFTDJMHACDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343293 | |

| Record name | 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6933-54-6 | |

| Record name | 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Fischer Indole Synthesis of 3-Methyl-1,2,3,4-tetrahydrocarbazole

Abstract

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a highly relevant and versatile method for the construction of the indole nucleus.[1][2] This technical guide provides an in-depth examination of the Fischer indole synthesis mechanism, with a specific focus on the synthesis of 3-methyl-1,2,3,4-tetrahydrocarbazole. This tricyclic scaffold is a key structural motif in numerous biologically active compounds, making its efficient synthesis a topic of significant interest to researchers in drug development and medicinal chemistry.[3][4] This document will dissect the reaction mechanism, explore the critical role of acid catalysts, detail experimental protocols, and discuss potential side reactions, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of the Fischer Indole Synthesis

Discovered by Hermann Emil Fischer, the Fischer indole synthesis is a robust chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[2] The indole moiety is a privileged structure in medicinal chemistry, found in a vast array of pharmaceuticals and natural products.[1][3][4] Tetrahydrocarbazoles, in particular, exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4]

The synthesis of 3-methyl-1,2,3,4-tetrahydrocarbazole serves as an excellent case study to illustrate the nuances of the Fischer indole synthesis. This guide will provide a comprehensive overview of the synthesis, from the foundational mechanistic steps to practical experimental considerations.

The Core Mechanism: A Stepwise Dissection

The accepted mechanism for the Fischer indole synthesis, first proposed by Robinson, involves a series of acid-catalyzed transformations.[5][6] The reaction can be broadly divided into several key stages, each with its own set of mechanistic subtleties.

Phenylhydrazone Formation

The synthesis commences with the condensation of phenylhydrazine with a carbonyl compound, in this case, 3-methylcyclohexanone, to form the corresponding phenylhydrazone. This is a standard acid-catalyzed imine formation reaction.

Tautomerization to the Ene-hydrazine

The resulting phenylhydrazone undergoes a crucial tautomerization to form the ene-hydrazine intermediate.[2][7][8] This step is critical as it sets the stage for the key bond-forming event of the synthesis.

The[8][8]-Sigmatropic Rearrangement

Following protonation of the ene-hydrazine, the molecule undergoes a[7][7]-sigmatropic rearrangement, a type of pericyclic reaction analogous to the Cope rearrangement.[7][8][9] This is the rate-determining step of the reaction and involves the cleavage of the N-N bond and the formation of a new C-C bond, ultimately leading to a di-imine intermediate.[5][6] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole ring.[2][5][10]

Cyclization and Aromatization

The di-imine intermediate then undergoes an intramolecular cyclization to form a five-membered ring, creating an aminoacetal (or aminal) intermediate.[2][5] Under the acidic reaction conditions, this intermediate eliminates a molecule of ammonia (NH₃), leading to the formation of the energetically favorable aromatic indole ring system.[2][5][10]

Diagram: Fischer Indole Synthesis Mechanism for 3-Methyl-tetrahydrocarbazole

Caption: The multi-step mechanism of the Fischer indole synthesis.

The Role of the Acid Catalyst: A Critical Choice

The choice of acid catalyst is paramount in the Fischer indole synthesis and can significantly influence reaction rates and yields.[11] Both Brønsted acids and Lewis acids are effective catalysts for this transformation.[1][2]

Brønsted Acids

Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1][2][11] These catalysts function by protonating the hydrazone, thereby facilitating the tautomerization and the subsequent[7][7]-sigmatropic rearrangement.

Lewis Acids

Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also widely employed.[1][2][5] They coordinate to the nitrogen atoms of the hydrazone, which can also promote the key rearrangement step. In some cases, Lewis acids can offer milder reaction conditions and improved yields, particularly for sensitive substrates.[4]

| Catalyst Type | Examples | Mode of Action |

| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH | Protonation of the hydrazone |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Coordination to nitrogen atoms |

Table 1: Common Acid Catalysts in the Fischer Indole Synthesis

It is important to note that the ammonia generated as a byproduct can neutralize the acid catalyst, often necessitating the use of stoichiometric or even excess amounts of the acid.[12]

Experimental Protocol: A Practical Guide

The following protocol provides a general procedure for the synthesis of 3-methyl-1,2,3,4-tetrahydrocarbazole. It is important to note that reaction conditions may need to be optimized for specific substrates and scales.

Materials and Reagents

-

Phenylhydrazine

-

3-Methylcyclohexanone

-

Glacial Acetic Acid (or other suitable acid catalyst)

-

Methanol (for recrystallization)

-

Decolorizing Carbon

Step-by-Step Procedure

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylcyclohexanone and glacial acetic acid.[13]

-

Addition of Phenylhydrazine : Heat the mixture to reflux and add phenylhydrazine dropwise over a period of approximately one hour.[13]

-

Reflux : Continue to heat the reaction mixture under reflux for an additional hour to ensure complete reaction.[13]

-

Workup : Pour the hot reaction mixture into a beaker of ice-water and stir to precipitate the crude product.[4]

-

Isolation : Collect the solid product by vacuum filtration and wash with cold water.[4][13]

-

Purification : The crude product can be purified by recrystallization from a suitable solvent, such as methanol, often with the addition of decolorizing carbon to remove colored impurities.[13]

Diagram: Experimental Workflow for 3-Methyl-tetrahydrocarbazole Synthesis

Caption: A streamlined workflow for the synthesis of 3-methyl-tetrahydrocarbazole.

Potential Side Reactions and Considerations

While the Fischer indole synthesis is a powerful tool, it is not without its limitations and potential side reactions.[1]

-

Aldol Condensation : The acidic conditions and elevated temperatures can promote the self-condensation of the ketone starting material.[14]

-

Friedel-Crafts Type Reactions : Intermediates or starting materials can undergo reactions with the aromatic ring, leading to undesired byproducts.[1][14]

-

Regioselectivity : When using unsymmetrical ketones, a mixture of two isomeric indole products can be formed.[15] The regioselectivity can be influenced by the choice of acid catalyst and reaction conditions.[14]

-

Reaction Failure : The synthesis is known to fail with acetaldehyde, preventing the direct synthesis of the parent indole.[1][14] A workaround involves using pyruvic acid followed by decarboxylation.[7][14]

Careful control of reaction parameters such as temperature, reaction time, and acid strength is crucial for minimizing these side reactions and maximizing the yield of the desired product.[1]

Conclusion

The Fischer indole synthesis remains a highly effective and widely utilized method for the construction of indole and its derivatives. The synthesis of 3-methyl-1,2,3,4-tetrahydrocarbazole exemplifies the key mechanistic principles and practical considerations of this important reaction. A thorough understanding of the reaction mechanism, the judicious selection of an acid catalyst, and careful optimization of reaction conditions are essential for the successful application of the Fischer indole synthesis in the development of novel therapeutics and other valuable chemical entities.

References

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

-

Al-Zaydi, K. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2489–2499. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Organic Syntheses. 1,2,3,4-tetrahydrocarbazole. [Link]

-

Chaudhari, T. Y., & Patil, S. A. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]

-

Wang, L., et al. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Synthetic Communications, 39(6), 1050-1062. [Link]

- Google Patents. CN102249983A - Method for synthesizing tetrahydrocarbazoles compound.

-

Corrosion. (2020, May 20). The Synthesis of 1,2,3,4-Tetrahydrocarbazole [Video]. YouTube. [Link]

-

Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]

-

Reddit. [Named Reaction #5]: Fischer Indole Synthesis. [Link]

-

ChemTube3D. Fischer indole synthesis -[7][7]-sigmatropic rearrangement. [Link]

-

Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. [Link]

-

Scribd. Organic Chemistry Practical 3. [Link]

-

Al-Zaydi, K. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2489-2499. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]

-

SynArchive. Fischer Indole Synthesis. [Link]

-

Park, I.-K., et al. (2012). Intramolecular Fischer indole synthesis and its combination with an aromatic[7][7]-sigmatropic rearrangement for the preparation of tricyclic benzo[cd]indoles. Angewandte Chemie International Edition, 51(10), 2496-2499. [Link]

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. [Link]

-

Scribd. Tetrahydrocarbazole Synthesis via Fischer Indole. [Link]

-

ResearchGate. Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. [Link]

-

Semantic Scholar. Formation of enehydrazine intermediates through coupling of phenylhydrazines with vinyl halides: entry into the Fischer indole synthesis. [Link]

-

Organic Syntheses. PALLADIUM-CATALYZED ANNULATION OF o-IODOANILINES WITH CYCLIC KETONES: A NEW SYNTHESIS OF 1,2,3,4-TETRAHYDROCARBAZOLES AND RELATED INDOLES. [Link]

-

Houk, K. N., & Cheong, P. H.-Y. (2011). Why Do Some Fischer Indolizations Fail? The Journal of organic chemistry, 76(22), 9209–9213. [Link]

-

ResearchGate. A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Reed, G. W. B., Cheng, P. T. W., & McLean, S. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-425. [Link]

-

ResearchGate. (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

Química Orgánica. Fisher's synthesis of indole. [Link]

-

Scribd. FAR 113-prac 3. [Link]

-

ACG Publications. Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. [Link]

Sources

- 1. testbook.com [testbook.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. wjarr.com [wjarr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. reddit.com [reddit.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scispace.com [scispace.com]

Physical and chemical properties of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Executive Summary

This compound is a heterocyclic compound belonging to the tetrahydrocarbazole family. This structural class is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmacologically active molecules with applications ranging from anticancer to anti-inflammatory agents.[1][2] The addition of a methyl group at the 3-position of the saturated ring introduces a chiral center and modifies the steric and electronic profile of the parent scaffold, making it a valuable synthon for targeted drug design. This guide provides a comprehensive overview of its physical properties, modern synthesis protocols, detailed spectroscopic characterization, chemical reactivity, and essential safety protocols for laboratory handling. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this specific derivative.

Molecular Structure and Significance

The fundamental structure of this compound consists of a tricyclic system where a benzene ring and a cyclohexane ring are fused to a central five-membered pyrrole ring.[2] The "tetrahydro" designation indicates that the cyclohexane ring is saturated. The methyl group at the 3-position of this saturated ring is a key feature, influencing the molecule's conformation and its interactions with biological targets. The tetrahydrocarbazole framework is recognized as a "privileged structure" due to its ability to bind to a wide range of biological receptors and enzymes.

Key Structural Features:

-

Indole Core: The inherent pyrrole-benzene fusion provides a planar, electron-rich aromatic system.

-

Saturated Carbocycle: The 3-methylcyclohexane portion imparts a three-dimensional character to the molecule.

-

N-H Group: The indole nitrogen atom possesses a lone pair of electrons, acting as a hydrogen bond donor and a site for N-alkylation or N-acylation reactions.[2]

Physicochemical Properties

The physical properties of this compound are summarized below. These characteristics are fundamental for its purification, handling, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N | [3] |

| Molecular Weight | 185.27 g/mol | [4] |

| Appearance | Crystalline brown solid | [3] |

| Melting Point | 108-110 °C | [3] |

| Solubility | Soluble in methanol, ethyl acetate, and DMSO. Recrystallized from ethanol.[3] |

Synthesis and Mechanistic Considerations

The most prevalent and efficient method for constructing the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[2][3][5] This reaction provides a direct route to the tricyclic system from readily available starting materials.

The Fischer Indole Synthesis Mechanism

The synthesis of this compound is achieved through the acid-catalyzed reaction of phenylhydrazine with 4-methylcyclohexanone. The causality of the reaction sequence is as follows:

-

Hydrazone Formation: Phenylhydrazine and 4-methylcyclohexanone condense to form the corresponding phenylhydrazone intermediate. This is a standard imine-type formation.

-

Tautomerization: The phenylhydrazone tautomerizes to its ene-hydrazine form, which is crucial for the subsequent rearrangement.

-

-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes an electrocyclic rearrangement, forming a new C-C bond and breaking the N-N bond.

-

Aromatization & Cyclization: The resulting intermediate loses ammonia and undergoes rearomatization of the benzene ring, followed by an intramolecular cyclization to form the indole N-C bond, yielding the final tetrahydrocarbazole product.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Green Synthesis Approach

This protocol is adapted from a modern, environmentally conscious method utilizing an ionic liquid catalyst.[3]

-

Reaction Setup: In a round-bottom flask, combine phenylhydrazine hydrochloride (1.0 eq), 4-methylcyclohexanone (1.2 eq), and the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] (20 mol%) in methanol.

-

Rationale: The use of an ionic liquid can enhance reaction rates and may be reusable, offering a "green" alternative to traditional strong acid catalysts.[3] Methanol serves as an effective solvent for the reactants.

-

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into cold water.

-

Rationale: The organic product is insoluble in water, causing it to precipitate or separate, which facilitates its extraction.

-

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

-

Rationale: Removing all water with a drying agent is critical to prevent interference in subsequent steps and to obtain a clean product.

-

-

Purification: Purify the crude solid by column chromatography on silica gel, using a petroleum ether:ethyl acetate gradient (e.g., 8:2 v/v) as the eluent.[3]

-

Rationale: This is a self-validating system where the separation is based on polarity. The less polar product will elute, leaving more polar impurities adsorbed on the silica gel. The purity of the collected fractions is confirmed by TLC.

-

-

Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a crystalline solid.[3]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

| Technique | Data (Solvent: DMSO-d₆) | Interpretation |

| ¹H NMR | δ 10.58 (s, 1H, NH), 7.30 (d, 1H, J=7.6 Hz, Ar-H), 7.21 (d, 1H, J=8.0 Hz, Ar-H), 6.91 (m, 2H, Ar-H), 2.70-2.71 (m, 3H, aliph-H), 2.18 (t, 1H, J=9.60 Hz, aliph-H), 1.84-1.85 (m, 2H, aliph-H), 1.45-1.46 (m, 1H, aliph-H), 1.09 (d, 3H, J=6.40 Hz, -CH₃).[3] | The downfield singlet confirms the N-H proton. Aromatic protons appear in the δ 6.9-7.3 ppm range. The upfield doublet at 1.09 ppm is characteristic of the methyl group. |

| ¹³C NMR | Signals starting from δ 135.8.[3] | Confirms the presence of both aromatic and aliphatic carbon environments. |

| Mass Spec. | Expected [M]⁺ for C₁₃H₁₅N: m/z ≈ 185.12 | The molecular ion peak confirms the molecular weight and formula. |

| IR | Expected peaks (cm⁻¹) ~3397 (N-H stretch), ~2927 (aliphatic C-H stretch), ~1619 (C=C stretch). (Data from parent compound) | The strong N-H stretch is a key diagnostic peak for the indole moiety. |

Analytical Workflow Diagram

Caption: Standard analytical workflow for the characterization of the synthesized compound.

Chemical Reactivity and Stability

-

N-H Reactivity: The indole nitrogen is nucleophilic and can be deprotonated by a strong base. It readily reacts with various electrophiles in N-alkylation, N-acylation, and N-arylation reactions.[2]

-

Aromatic Ring Reactivity: The benzene portion of the molecule is susceptible to electrophilic aromatic substitution reactions, such as nitration or halogenation.

-

Oxidative Aromatization: Tetrahydrocarbazoles can be dehydrogenated to form the fully aromatic carbazole system.[6] This can be achieved by heating with a catalyst such as palladium on carbon or with reagents like chloranil.[6] Care should be taken during storage to avoid slow air oxidation.

Safety, Handling, and Storage

Based on safety data for the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, the following precautions are advised.

-

Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[8]

Conclusion

This compound is a synthetically accessible and valuable derivative of the pharmacologically significant tetrahydrocarbazole family. Its physicochemical properties are well-defined, and its synthesis via the Fischer indole reaction is robust and can be performed using modern, greener protocols. A thorough understanding of its spectroscopic signature, chemical reactivity, and handling requirements is paramount for its effective use in research and development, particularly in the fields of medicinal chemistry and materials science.

References

- Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (Source: Journal of Chemical and Pharmaceutical Research)

- 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole | C13H15N. (Source: PubChem)

- SAFETY DATA SHEET - Sigma-Aldrich. (Source: Sigma-Aldrich)

- SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific)

- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (Source: Journal of Chemical and Pharmaceutical Research)

- SAFETY DATA SHEET - Thermo Fisher Scientific. (Source: Thermo Fisher Scientific)

- Safety D

- Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole.

- Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.

- Tetrahydrocarbazole - Wikipedia. (Source: Wikipedia)

- 1,2,3,4-Tetrahydrocarbazole SDS, 942-01-8 Safety D

- Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. (Source: Oklahoma Academy of Science)

- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (Source: World Journal of Advanced Research and Reviews)

Sources

- 1. Tetrahydrocarbazole - Wikipedia [en.wikipedia.org]

- 2. wjarr.com [wjarr.com]

- 3. acgpubs.org [acgpubs.org]

- 4. 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole | C13H15N | CID 3015052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. wjarr.com [wjarr.com]

- 6. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 7. biosynth.com [biosynth.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of spectral interpretation, supported by established experimental protocols and theoretical principles. Our focus is to deliver not just data, but a deeper understanding of the structural information encoded within the NMR spectra of this important heterocyclic scaffold.

Introduction: The Significance of this compound and the Role of NMR

The tetrahydrocarbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. The introduction of a methyl group at the 3-position of the 2,3,4,9-tetrahydro-1H-carbazole framework can significantly influence its biological activity and physicochemical properties. Accurate and unambiguous structural characterization is therefore paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.

NMR spectroscopy provides a detailed atomic-level map of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). Through the analysis of chemical shifts, signal multiplicities, and coupling constants, we can deduce the connectivity of atoms and the stereochemical arrangement within the molecule. This guide will systematically dissect the ¹H and ¹³C NMR spectra of this compound, offering insights into the interpretation of its unique spectral features.

Experimental Protocol: A Self-Validating System for High-Quality NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is foundational to accurate spectral analysis. The following protocol outlines a robust methodology for the preparation and analysis of this compound.

Sample Preparation

-

Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: The choice of a deuterated solvent is critical. It must dissolve the analyte completely and its residual signals should not overlap with signals of interest. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high dissolving power for many organic molecules, including carbazole derivatives. The residual proton signal of DMSO-d₆ appears at approximately 2.50 ppm, and the carbon signal at 39.52 ppm, which are well-defined reference points.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Procedure:

-

Accurately weigh the sample into a clean, dry vial.

-

Add the appropriate volume of DMSO-d₆.

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Ensure the sample height in the tube is approximately 4-5 cm.

-

Cap the NMR tube securely to prevent contamination and solvent evaporation.

-

NMR Data Acquisition

The following parameters are recommended for data acquisition on a 400 MHz spectrometer.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range of 0 to 160 ppm is appropriate for this class of compound.

-

The following diagram illustrates the general workflow for NMR analysis:

Caption: A streamlined workflow for NMR analysis.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides a wealth of information regarding the proton environment in the molecule. The following table summarizes the assigned chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound in DMSO-d₆.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (H-9) | 10.58 | s (broad) | - | 1H |

| Ar-H (H-5) | 7.30 | d | 7.6 | 1H |

| Ar-H (H-8) | 7.21 | d | 8.0 | 1H |

| Ar-H (H-6, H-7) | 6.91 | m | - | 2H |

| H-4, H-2ax | 2.70-2.71 | m | - | 3H |

| H-1ax | 2.18 | t | 9.6 | 1H |

| H-2eq, H-1eq | 1.84-1.85 | m | - | 2H |

| H-3 | 1.45-1.46 | m | - | 1H |

| CH₃ | 1.09 | d | 6.4 | 3H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 6.90-7.35 ppm): The four protons on the benzene ring appear in this region. The downfield shift is characteristic of protons attached to an electron-rich aromatic system. The signals at δ 7.30 (d, J = 7.6 Hz) and δ 7.21 (d, J = 8.0 Hz) are assigned to H-5 and H-8, respectively. Their doublet splitting pattern is due to coupling with their respective ortho neighbors. The multiplet at δ 6.91 is attributed to the overlapping signals of H-6 and H-7, which are coupled to each other and their adjacent protons.

-

NH Proton (δ 10.58 ppm): The proton attached to the nitrogen (H-9) appears as a broad singlet at a significantly downfield chemical shift. This is due to the deshielding effect of the aromatic ring and its involvement in hydrogen bonding with the DMSO-d₆ solvent.

-

Aliphatic Region (δ 1.00-2.80 ppm): The protons on the saturated cyclohexane ring and the methyl group resonate in this upfield region.

-

The methyl protons appear as a doublet at δ 1.09 with a coupling constant of 6.4 Hz, indicating coupling to a single adjacent proton (H-3).

-

The methine proton at H-3 is observed as a multiplet around δ 1.45-1.46, being coupled to the adjacent methylene protons at C-2 and C-4, as well as the methyl group.

-

The methylene protons at C-1, C-2, and C-4 exhibit complex overlapping multiplets between δ 1.84 and δ 2.71. This complexity arises from the diastereotopic nature of these protons and their mutual geminal and vicinal couplings. The triplet at δ 2.18 is likely due to the axial proton at C-1 (H-1ax), showing a large diaxial coupling to the axial proton at C-2.

-

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The following table summarizes the assigned chemical shifts (δ) in ppm for this compound in DMSO-d₆.[1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4a | 135.8 |

| C-8a | 134.1 |

| C-4b | 127.5 |

| C-7 | 118.4 |

| C-6 | 117.2 |

| C-5 | 110.0 |

| C-8 | 109.8 |

| C-4 | 30.8 |

| C-3 | 29.8 |

| C-2 | 26.9 |

| CH₃ | 21.8 |

| C-1 | 20.8 |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic and Olefinic Region (δ 109.0-136.0 ppm): The eight carbons of the carbazole ring system resonate in this downfield region. The quaternary carbons C-4a, C-8a, and C-4b are found at δ 135.8, 134.1, and 127.5, respectively. The protonated aromatic carbons (C-5, C-6, C-7, and C-8) appear between δ 109.8 and 118.4. The specific assignments can be definitively confirmed using 2D NMR techniques such as HSQC and HMBC.

-

Aliphatic Region (δ 20.0-31.0 ppm): The four carbons of the saturated ring and the methyl carbon appear in this upfield region. The methyl carbon (CH₃) is the most upfield signal at δ 21.8. The signals for C-1, C-2, C-3, and C-4 are found at δ 20.8, 26.9, 29.8, and 30.8, respectively. The chemical shift of C-3 is influenced by the attached methyl group.

Advanced 2D NMR for Unambiguous Structure Confirmation

While 1D NMR provides substantial information, 2D NMR experiments are indispensable for the definitive assignment of all proton and carbon signals, especially in complex molecules.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, COSY would show correlations between:

-

The methyl protons and H-3.

-

H-3 and the methylene protons at C-2 and C-4.

-

The interconnected protons of the aliphatic ring (H-1 with H-2, H-2 with H-3, and H-3 with H-4).

-

Adjacent aromatic protons (H-5 with H-6, H-6 with H-7, and H-7 with H-8).

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its attached carbon signal, for instance, the methyl proton doublet at δ 1.09 to the methyl carbon at δ 21.8.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include:

-

The methyl protons to C-2, C-3, and C-4.

-

The NH proton (H-9) to C-8, C-8a, C-4b, and C-1.

-

The aromatic protons to adjacent and more distant carbons within the aromatic ring and to the carbons of the fused aliphatic ring.

-

The logical relationship for utilizing these 2D NMR techniques for structural elucidation is depicted below:

Caption: Logic flow for 2D NMR-based structure elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. By systematically analyzing the chemical shifts, multiplicities, and coupling constants from 1D spectra, and by employing the power of 2D correlation experiments like COSY, HSQC, and HMBC, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides the foundational data and interpretive logic necessary for researchers working with this important class of heterocyclic compounds, ensuring confidence in their structural characterization and facilitating further research and development.

References

-

Kumar, A., & Kumar, S. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Organic Communications, 6(1), 31-40. [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] A profound understanding of the synthetic routes to this valuable heterocyclic system begins with a comprehensive knowledge of the requisite starting materials. This guide provides a detailed exploration of the primary synthetic strategies and the critical role of the initial reactants in achieving efficient and high-yield synthesis of this compound.

Core Synthetic Strategies: A Focus on Starting Material Selection

The construction of the this compound framework is predominantly achieved through cyclization reactions that form the indole nucleus. The choice of starting materials is intrinsically linked to the selected synthetic pathway.

The Fischer Indole Synthesis: The Workhorse Approach

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains the most common and versatile method for preparing tetrahydrocarbazoles.[1][2] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with a ketone or aldehyde, followed by a cyclization and elimination of ammonia to form the indole ring.[3][4][5]

For the synthesis of this compound, the key starting materials are:

-

Phenylhydrazine (or its hydrochloride salt): This provides the benzene ring and the nitrogen atom of the resulting indole. It is a commercially available reagent. The hydrochloride salt is often preferred as it is more stable and can be used directly in the reaction, with the acid catalyst being generated in situ.[6]

-

4-Methylcyclohexanone: This cyclic ketone provides the cyclohexane ring and the methyl substituent at the 3-position of the final product. The position of the methyl group on the cyclohexanone ring dictates its final position on the tetrahydrocarbazole core.

The initial step of the Fischer indole synthesis is the formation of a phenylhydrazone intermediate through the condensation of phenylhydrazine and 4-methylcyclohexanone.[3][7] This is followed by a[8][8]-sigmatropic rearrangement under acidic conditions to yield the final product.[4][5][8]

Causality in Starting Material Choice: The structural features of the final product are directly determined by the selection of the substituted phenylhydrazine and the cyclic ketone. To obtain the 3-methyl derivative, the methyl group must be present on the cyclohexanone ring at the 4-position.

The Borsche–Drechsel Cyclization: A Closely Related Alternative

The Borsche–Drechsel cyclization is another classical method for synthesizing tetrahydrocarbazoles.[9] It is mechanistically very similar to the Fischer indole synthesis and is often considered a specific application of it.[9][10] This reaction also involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone.[9]

The starting materials for the Borsche–Drechsel synthesis of this compound are identical to those used in the Fischer indole synthesis:

-

Phenylhydrazine

-

4-Methylcyclohexanone

The primary distinction lies in the historical context and nomenclature, with the core chemical transformation being the same.[9]

Modern Catalytic Approaches

While the Fischer indole synthesis remains a staple, modern advancements have introduced catalytic variations that can offer milder reaction conditions and improved yields.

-

Palladium-Catalyzed Synthesis: Buchwald and coworkers have developed a palladium-catalyzed method that involves the cross-coupling of aryl bromides and hydrazones.[5] This approach supports the intermediacy of hydrazones in the classical Fischer indole synthesis.[5] For the synthesis of this compound, this would involve the reaction of an appropriate aryl halide with the hydrazone of 4-methylcyclohexanone. Another palladium-catalyzed approach involves the annulation between an o-iodoaniline and a ketone.[11]

-

Ionic Liquids as Catalysts: The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), has been explored as both a solvent and a catalyst for the Fischer indole synthesis.[2][12] This "green chemistry" approach can lead to high yields and easier product isolation.[12] The starting materials remain phenylhydrazine and 4-methylcyclohexanone.

Data on Starting Materials and Reaction Conditions

The following table summarizes the key starting materials and typical reaction conditions for the synthesis of tetrahydrocarbazoles, adaptable for the 3-methyl derivative.

| Synthetic Method | Aryl Component | Carbonyl Component | Catalyst/Solvent | Typical Reaction Conditions | Yield (%) | Reference |

| Fischer Indole Synthesis | Phenylhydrazine | 4-Methylcyclohexanone | Glacial Acetic Acid | Reflux | 75-90 | [13][14] |

| Borsche-Drechsel Cyclization | Phenylhydrazine | 4-Methylcyclohexanone | Glacial Acetic Acid | Reflux | ~88 | [15] |

| Palladium-Catalyzed | o-Iodoaniline | 4-Methylcyclohexanone | Pd(OAc)₂, DABCO, DMF | 105 °C | Good yields | [11] |

| Ionic Liquid Catalysis | Phenylhydrazine hydrochloride | 4-Methylcyclohexanone | [bmim][BF4], Methanol | Reflux | High | [12] |

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of tetrahydrocarbazoles.[1][13][14]

Materials:

-

Phenylhydrazine (or Phenylhydrazine hydrochloride)

-

4-Methylcyclohexanone

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylcyclohexanone (1.0 equivalent) in glacial acetic acid (approximately 5-10 mL per gram of ketone).[1]

-

Add phenylhydrazine (1.0-1.2 equivalents) to the solution. If using phenylhydrazine hydrochloride, it can be added directly.

-

Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizing the Synthesis

Fischer Indole Synthesis Workflow

Caption: Workflow for the Fischer Indole Synthesis.

Mechanism of the Fischer Indole Synthesis

Caption: Key steps in the Fischer Indole Synthesis mechanism.

Conclusion

The synthesis of this compound is a well-established process, with the Fischer indole synthesis being the most prominent and reliable method. The judicious selection of starting materials, namely phenylhydrazine and 4-methylcyclohexanone, is paramount as they directly construct the final molecular architecture. While classical methods utilizing acid catalysts like glacial acetic acid are robust, modern catalytic systems offer promising alternatives with potential benefits in terms of reaction conditions and sustainability. This guide provides the foundational knowledge for researchers and drug development professionals to confidently approach the synthesis of this important heterocyclic compound.

References

-

Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]

-

Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

-

Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

- Nangare, A. S., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(01), 160–171.

-

Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. Retrieved from [Link]

-

Wikipedia. (2023). Borsche–Drechsel cyclization. Retrieved from [Link]

-

YouTube. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). Retrieved from [Link]

- Gholipour, Y., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2483–2493.

- Kukreja, H., et al. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry, 60B, 152-160.

- Lee, J. Y., et al. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis.

-

ResearchGate. (n.d.). The repeating reactions of phenyl hydrazine hydrochloride (10 mmol), cyclohexanone (10 mmol) and ethanol (15 mL) in the presence of the recycled IL-SO3H-SiO2. Retrieved from [Link]

- Kukreja, H., et al. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. Indian Journal of Chemistry, 60B, 152-160.

- Kumar, T. O. S., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.

- Chen, C., & Larsen, R. D. (2004). 1,2,3,4-tetrahydrocarbazole. Organic Syntheses, 80, 153.

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Ask this paper. (2023). The Borsche-Drechsel (BD) cyclization: synthesis of tetrahydrocarbazoles and carbazole alkaloids. Retrieved from [Link]

- Canadian Science Publishing. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927-1932.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wjarr.com [wjarr.com]

- 3. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. testbook.com [testbook.com]

- 9. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 10. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. acgpubs.org [acgpubs.org]

- 13. scribd.com [scribd.com]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

Biological activity of substituted tetrahydrocarbazole alkaloids

An In-Depth Technical Guide to the Biological Activity of Substituted Tetrahydrocarbazole Alkaloids

Authored by: A Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydrocarbazole (THCz) scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant therapeutic potential.[1][2] This tricyclic heterocyclic system, consisting of an indole moiety fused with a cyclohexane ring, serves as a versatile template for designing novel therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, neuroprotective, and antioxidant effects.[3][4][5] This technical guide provides a comprehensive exploration of the biological activities of substituted tetrahydrocarbazole alkaloids, focusing on the mechanistic underpinnings of their actions, quantitative efficacy data, and the detailed experimental protocols required for their evaluation. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers in this dynamic area of drug discovery.

The Tetrahydrocarbazole Scaffold: A Foundation for Diverse Bioactivity

The THCz nucleus is a prominent feature in many pharmacologically important molecules, including several vinca alkaloids used in chemotherapy (e.g., Vincristine, Vinblastine) and other pharmaceuticals like Ondansetron and Frovatriptan.[3][6] The structural rigidity and aromatic nature of the carbazole ring system, combined with the conformational flexibility of the tetrahydro- portion, allow for precise three-dimensional orientations of appended functional groups. This enables specific and high-affinity interactions with a wide range of biological targets. The ability to readily introduce substituents at various positions of the THCz core allows for the systematic modulation of its physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) and, consequently, its pharmacological profile.

Core Synthesis: The Fischer Indole Synthesis

The foundational method for constructing the THCz scaffold is the Fischer indole synthesis. This reaction is a cornerstone for generating the core structure, which can then be further functionalized.

-

Principle: This protocol describes the acid-catalyzed reaction of phenylhydrazine and cyclohexanone, which condense to form a phenylhydrazone intermediate. This intermediate then undergoes a[7][7]-sigmatropic rearrangement, followed by aromatization, to yield the final tricyclic product.[8][9]

-

Materials:

-

Phenylhydrazine

-

Cyclohexanone

-

Glacial Acetic Acid (as both solvent and catalyst)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Standard glassware for workup and recrystallization

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of phenylhydrazine and cyclohexanone in glacial acetic acid. A typical scale would be 10 mmol of each reactant in 20-30 mL of acid.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 118°C) using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

-

Reaction Time: Maintain reflux for 2-4 hours, or until TLC analysis indicates the consumption of starting materials.

-

Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of crushed ice with stirring. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure 1,2,3,4-tetrahydrocarbazole as a crystalline solid.

-

Characterization: Confirm the structure and purity of the product using techniques such as Melting Point, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[11]

-

Anticancer Activity: Targeting Cell Proliferation and Survival

Substituted THCz derivatives have emerged as a highly promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[3][6] Their mechanisms of action are diverse and often multi-faceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[3]

Mechanisms of Anticancer Action

-

Apoptosis Induction: Many THCz derivatives trigger programmed cell death by activating intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and caspases and the downregulation of anti-apoptotic proteins like Bcl-2.[12]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G2/M or sub-G1 phases, preventing cancer cells from dividing and proliferating.[13]

-

Inhibition of Signaling Pathways: THCz derivatives have been shown to modulate critical cancer-related pathways. For example, some inhibit telomerase, an enzyme crucial for immortalizing cancer cells.[13] Others may interfere with pathways involving VEGF, TNF-α, and histone deacetylases (HDACs).[3][6]

Quantitative Efficacy of Substituted THCz Derivatives

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth in vitro.

| Compound Class/Example | Cancer Cell Line | IC₅₀ Value | Reference |

| Dithioate Hybrid (6f) | MCF-7 (Breast) | 7.24 nM/mL | [14] |

| Dithioate Hybrid (6f) | HCT-116 (Colon) | 8.23 nM/mL | [14] |

| Triazole Hybrid (5g) | MCF-7 (Breast) | Potent (Specific value not stated) | [13] |

| Oxadiazol-2-amine (45) | MCF-7 (Breast) | 35.6 µg/mL | [5] |

Workflow for Anticancer Drug Discovery

The process of identifying and validating a potential THCz-based anticancer drug follows a structured workflow, from initial synthesis to biological evaluation.

Caption: A typical drug discovery workflow for tetrahydrocarbazole alkaloids.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (THCz derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the THCz test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

-

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Antimicrobial Activity: A New Frontier Against Resistance

With the rise of antimicrobial resistance, there is an urgent need for novel chemical entities to combat pathogenic bacteria and fungi.[7] Carbazole alkaloids, including THCz derivatives, have demonstrated significant potential in this area.[15][16][17]

Mechanisms of Antimicrobial Action

The antimicrobial effects of carbazoles are multifaceted:

-

DNA Gyrase Inhibition: Some carbazole alkaloids can bind to the GyrB subunit of bacterial DNA gyrase, an enzyme essential for DNA replication. This prevents ATP binding and blocks DNA supercoiling, ultimately leading to bacterial cell death.[7]

-

Membrane Disruption: N-substituted carbazole derivatives can inhibit plasma membrane H⁺-ATPases in fungi, leading to membrane dysfunction and cell death.[7]

-

Biofilm and Quorum Sensing Inhibition: Certain compounds can disrupt bacterial communication (quorum sensing) pathways, which are critical for biofilm formation—a key virulence factor that enhances antibiotic resistance.[7]

Quantitative Efficacy of THCz Derivatives

Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound Class/Example | Microorganism | MIC Value (µg/mL) | Reference |

| Guanidine-containing (49p) | S. aureus (MRSA) | 0.78–1.56 | [15] |

| Aminoguanidine-containing (8f) | Various bacterial strains | 0.5–2 | [16] |

| Dihydrotriazine-containing (9d) | Various bacterial strains | 0.5–2 | [16] |

| Various derivatives (19j, 19r) | Various species | 0.9–15.6 | [15] |

-

Principle: This method determines the MIC of a compound by challenging microorganisms with serial dilutions of the agent in a liquid nutrient broth. Growth is assessed by visual inspection of turbidity or by using a metabolic indicator.

-

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

-

-

Procedure:

-

Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first column, creating a 2-fold dilution. Serially transfer 50 µL across the plate to create a range of concentrations.

-

Inoculation: Prepare a standardized microbial inoculum. Add 50 µL of this inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity).

-

Neuroprotective Activity: Combating Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[18][19] Tetrahydrocarbazole derivatives have shown promise as neuroprotective agents by targeting multiple pathological factors.[18][20]

Mechanisms of Neuroprotection

-

Antioxidant Effects: Many phyto-carbazole alkaloids exhibit strong antioxidant properties, scavenging free radicals and reducing oxidative stress, a key contributor to neuronal damage.[18][20]

-

Anti-apoptotic Effects: They can protect neurons from apoptosis induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide.[12][20] This is often achieved by modulating the mitochondrial apoptotic pathway.[12]

-

Enzyme Inhibition: Certain derivatives can inhibit enzymes like acetylcholinesterase (AChE), which is a therapeutic target in Alzheimer's disease.[20]

Key Signaling Pathways in Neuroprotection

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival and is a target for neuroprotective agents. Activation of this pathway can inhibit autophagy-related cell death and protect neurons from ischemic damage.[21]

Sources

- 1. wjarr.com [wjarr.com]

- 2. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities [wjarr.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. wjarr.com [wjarr.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective effects of allocryptopine-rich alkaloid extracts against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Antimicrobial activity of natural and semi-synthetic carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. nbinno.com [nbinno.com]

- 20. mdpi.com [mdpi.com]

- 21. Tetrahydropiperine, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Natural Product Analogs of the 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole Core: Synthesis, Biosynthesis, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The carbazole alkaloid family, characterized by a tricyclic aromatic framework, represents a privileged scaffold in medicinal chemistry and natural product science.[1][2] Many of these potent bioactive molecules are derivatives of a 3-methylcarbazole core, which is biosynthetically derived from the corresponding 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole.[3][4][5] These compounds, isolated from diverse natural sources such as higher plants of the Rutaceae family and various bacteria, exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][6] This technical guide provides an in-depth exploration of these natural product analogs, designed for professionals in drug discovery and development. We will dissect the biosynthetic origins, detail foundational and advanced synthetic strategies for accessing the carbazole core, present case studies on the total synthesis of key natural products like Murrayafoline A and the Carbazomycins, and explore their vast therapeutic potential. The narrative emphasizes the causality behind experimental choices and provides validated protocols, data-driven insights, and visual schematics to create a comprehensive resource for the field.

Section 1: The Carbazole Scaffold: A Privileged Core in Medicinal Chemistry

The foundational structure of interest is the 2,3,4,9-tetrahydro-1H-carbazole, a tricyclic system where a cyclohexane ring is fused to an indole moiety.[7] Aromatization of the cyclohexane ring yields the fully aromatic carbazole. The 3-methyl substituted variant of this core is of particular significance as it is considered a key biogenetic precursor for a vast array of carbazole alkaloids, especially those found in higher plants.[3][4][5] The inherent planarity and rich electron density of the aromatic carbazole system, combined with the diverse substitution patterns endowed by nature, make it an ideal scaffold for interacting with various biological targets. This has led to the discovery of numerous compounds with potent and varied pharmacological profiles, establishing it as a "privileged structure" in the design of new therapeutic agents.[4]

Section 2: Natural Occurrence and Biosynthesis

Natural Sources

Carbazole alkaloids are predominantly isolated from taxonomically related higher plants, particularly within the Rutaceae family. The genera Murraya, Glycosmis, and Clausena are the most prolific sources.[3] For instance, the well-known curry tree, Murraya koenigii, is a rich source of numerous bioactive carbazoles, including mahanine, mahanimbine, and murrayanine.[3][6][8] Beyond the plant kingdom, microorganisms are also a significant source. Various species of Streptomyces and other actinomycetes produce unique carbazole alkaloids like the carbazomycins, which possess distinct substitution patterns and biological activities.[9] Other, more rare sources include blue-green algae and marine ascidians.[3]

Biosynthetic Pathways

The biosynthesis of the carbazole core proceeds through distinct pathways in plants versus bacteria.

In Higher Plants: While not fully elucidated, comparative structural analysis strongly suggests that 3-methylcarbazole is the central intermediate for most carbazoles isolated from higher plants.[3][5] Subsequent enzymatic modifications, such as oxidation of the methyl group, hydroxylation, and prenylation, lead to the vast diversity of observed natural products.[5]

In Actinomycetes: The biosynthesis of bacterial carbazoles, such as carquinostatin A and the carbazomycins, is better understood.[9][10] Isotopic labeling studies have shown that the carbazole skeleton is derived from tryptophan, pyruvate, and two acetate molecules.[9] A key step involves an unprecedented enzymatic cyclization. The pathway for carquinostatin A biosynthesis, for example, involves the enzyme CqsB2, which catalyzes an oxidative cyclization to form the carbazole's A ring, creating an ortho-quinone intermediate that is a common precursor for many bacterial carbazoles.[9][10]

Section 3: Foundational Synthetic Strategies for the Tetrahydrocarbazole Core

Accessing the 2,3,4,9-tetrahydro-1H-carbazole core is the critical first step in the synthesis of many natural products and their analogs.

Fischer-Borsche (Fischer Indole) Synthesis

This classical reaction remains a cornerstone for constructing the tetrahydrocarbazole skeleton due to its reliability and operational simplicity.[3][11] The method involves the acid-catalyzed condensation of a phenylhydrazine with a cyclohexanone, which proceeds through a phenylhydrazone intermediate.[11] This intermediate then undergoes a[6][6]-sigmatropic rearrangement followed by aromatization to yield the final product. The choice of acid catalyst (e.g., acetic acid, sulfuric acid, or Lewis acids) can be tuned to optimize the reaction for variously substituted starting materials.

Experimental Protocol: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole

-

Reaction Setup: To a round-bottom flask, add phenylhydrazine (1.0 eq) and cyclohexanone (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Condensation & Cyclization: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds for 2-4 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acid.

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure 2,3,4,9-tetrahydro-1H-carbazole.

Modern Palladium-Catalyzed Cyclizations

While the Fischer-Borsche synthesis is robust, modern organometallic chemistry offers alternative routes with different functional group tolerance and regiochemical control. Palladium-catalyzed methods are particularly powerful. One common strategy involves a Buchwald-Hartwig amination to couple an aniline with a bromo-iodobenzene derivative, followed by an intramolecular palladium-catalyzed C-C bond formation (oxidative coupling) to construct the carbazole ring.[8] This approach provides excellent yields and is amenable to creating highly functionalized carbazole cores.[3][8]

Section 4: Case Studies in Total Synthesis of Key Natural Product Analogs

Murrayafoline A

Murrayafoline A is a plant-derived carbazole alkaloid that has garnered significant interest for its anti-inflammatory and other biological activities.[12][13] Its synthesis has been approached through several routes, including a notable iron-mediated strategy.[3][12]

Retrosynthetic Analysis (Iron-Mediated Approach): The retrosynthesis of Murrayafoline A reveals that the carbazole framework can be constructed from an arylamine and a cyclohexadiene precursor. The key forward steps are an iron-mediated C-C bond formation via electrophilic aromatic substitution, followed by an oxidative C-N bond formation to close the pyrrole ring and aromatize the system.[3]

The Carbazomycins

The carbazomycins are a family of carbazole alkaloids produced by Streptomyces species, notable for their fully substituted benzene ring.[14] Their dense functionality presents a significant synthetic challenge. Recently, a divergent total synthesis of carbazomycins A-F was achieved using aryne chemistry.[14][15][16][17][18]

Synthetic Rationale (Aryne-Mediated Synthesis): The core strategy involves generating a highly reactive aryne intermediate from a 2-aminobiphenyl derivative. A tethered amino group on the adjacent ring then undergoes an intramolecular nucleophilic addition to the aryne, efficiently constructing the carbazole skeleton.[18] This powerful method allows for subsequent functionalization of the resulting carbanion, enabling the installation of the diverse substituents found in the natural products.[15][18] This approach proved highly effective for the gram-scale synthesis of these complex molecules.[16][17]

Section 5: Biological Activities and Therapeutic Potential

The natural product analogs of this compound exhibit a wide array of biological activities, making them promising leads for drug development.

Anticancer and Cytotoxic Activity

Many carbazole alkaloids show potent cytotoxic activity against various cancer cell lines.[1][6] Mahanine and mahanimbine, isolated from M. koenigii, have demonstrated significant antitumor effects against leukemia, colon cancer, and breast cancer cell lines.[6][19] Similarly, compounds isolated from Clausena harmandiana have shown strong cytotoxicity against lung (NCI-H187), breast (MCF-7), and oral cavity (KB) cancer cells.[20][21]

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Mahanimbine | MCF-7 (Breast) | ≤5.0 | [6][19] |

| Mahanimbine | P388 (Leukemia) | ≤5.0 | [6][19] |

| Clausenapine | NCI-H187 (Lung) | 1.63 | [20][21] |

| Clausenapine | MCF-7 (Breast) | 2.21 | [20][21] |

| Girinimbine | KB (Oral) | 1.74 | [20][21] |

| Compound 6a | LU-1 (Lung) | 23.97 | [22] |

Table 1: Cytotoxic activity of selected carbazole alkaloids.

Antimicrobial Properties

Carbazole alkaloids have also been identified as potent antimicrobial agents, with activity against antibiotic-resistant bacteria.[6][19] Compounds from M. koenigii exhibited significant minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[6]

| Compound | Pathogen | MIC (µg/mL) | Reference |

| Mahanine | Staphylococcus aureus | 25.0 - 175.0 | [6][19] |

| Mahanimbicine | Pseudomonas aeruginosa | 25.0 - 175.0 | [6][19] |

| Mahanimbine | Klebsiella pneumoniae | 25.0 - 175.0 | [6][19] |

Table 2: Antibacterial activity of selected carbazole alkaloids.

Anti-inflammatory and Neuroprotective Effects

Murrayafoline A stands out for its potent anti-inflammatory and anti-neuroinflammatory effects.[13][23] Mechanistic studies have revealed that it directly targets the transcription factor Specificity protein 1 (Sp1).[13] This interaction inhibits downstream pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways, thereby reducing the production of mediators like TNF-α, IL-6, and nitric oxide.[13] This mechanism of action suggests significant potential for carbazole alkaloids in treating inflammatory conditions and neurodegenerative diseases.[4][5]

Section 6: Derivatization for Drug Discovery

The natural carbazole scaffold serves as an excellent starting point for medicinal chemistry campaigns. Synthesizing derivatives allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

Protocol: Synthesis of N-Substituted-1,2,3-triazole Murrayafoline A Derivatives [12][23]

This protocol demonstrates a powerful strategy using "click" chemistry to append a triazole moiety to the carbazole nitrogen, a common site for derivatization.

-

N-Alkylation: React Murrayafoline A (1.0 eq) with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF to install a 3-chloropropyl group at the N9 position.

-

Azide Formation: Convert the terminal chloride to an azide by reacting the product from step 1 with sodium azide (NaN₃). This yields the key intermediate, 1-methoxy-3-methyl-9-(3-azido)-propyl-9H-carbazole.

-

Huisgen Cycloaddition ("Click" Reaction): In a separate vessel, prepare a solution of a desired substituted alkyne (1.1 eq). To the azide intermediate from step 2, add the alkyne solution, a copper(I) catalyst (e.g., CuSO₄·5H₂O), and a reducing agent (e.g., sodium ascorbate). Stir the reaction at room temperature.

-

Purification: Upon completion, the reaction mixture is worked up and the product is purified by column chromatography on silica gel to yield the desired 1,2,3-triazole derivative. This method has been used to generate a library of compounds with potent anti-inflammatory activity.[23]

Other successful derivatization strategies include the synthesis of chalcone derivatives and β-amino alcohols, which have shown promising cytotoxic activities.[22][24]

Section 7: Conclusion and Future Outlook

The this compound core and its naturally occurring analogs constitute a rich and versatile class of bioactive compounds. Their diverse origins, from common plants to soil bacteria, provide a vast chemical space for discovery. Foundational synthetic methods like the Fischer-Borsche reaction and modern palladium- and aryne-based strategies grant chemists robust access to these complex scaffolds. The broad and potent biological activities, spanning from cytotoxicity and antimicrobial action to specific modulation of inflammatory pathways, underscore their immense therapeutic potential. Future research will undoubtedly focus on elucidating novel mechanisms of action, developing more potent and selective synthetic analogs through targeted derivatization, and exploring new therapeutic applications for this remarkable family of natural products.

References

-

Synthesis of Natural Carbazole Alkaloids: An Update. (n.d.). ResearchGate. Retrieved from [Link]

-

Knölker, H. J., & Reddy, K. R. (2002). Isolation and Synthesis of Biologically Active Carbazole Alkaloids. Chemical Reviews, 102(11), 4303–4427. [Link]

-

Mohan, S., et al. (2011). Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines. Molecules, 16(11), 9651–9664. [Link]

-

Abe, I. (2020). Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes. The Journal of Antibiotics, 73(8), 486-493. [Link]

-

Mohan, S., et al. (2011). Biological activity of carbazole alkaloids and essential oil of Murraya koenigii against antibiotic resistant microbes and cancer cell lines. Molecules, 16(11), 9651-64. [Link]

-

Recent Progress in the Isolation and Bioactivities of Carbazole Alkaloids. (n.d.). ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2019). An Unprecedented Cyclization Mechanism in the Biosynthesis of Carbazole Alkaloids in Streptomyces. Angewandte Chemie International Edition, 58(38), 13349–13353. [Link]

-

A Short Synthesis of Carbazole Alkaloids Murrayanine and Mukonine. (n.d.). Pencis. Retrieved from [Link]

-